Targeting RAS-RAF pathway significantly improves antitumor activity of Rigosertib-derived platinum(IV) complexes and overcomes cisplatin resistance
European Journal of Medicinal Chemistry,
2020,
194,
,